Moxifloxacin Impurity E
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Overview
Description
Moxifloxacin Impurity E is a chemical compound related to Moxifloxacin, a fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory and skin infections. Impurity E is one of the degradation products or by-products formed during the synthesis or storage of Moxifloxacin. Understanding and controlling impurities like Impurity E is crucial for ensuring the safety and efficacy of pharmaceutical products.
Preparation Methods
The preparation of Moxifloxacin Impurity E involves several steps. One method includes the alkalization of Moxifloxacin hydrochloride using sodium bicarbonate solution to obtain Moxifloxacin free alkali. This is followed by demethylation of the free alkali, and the final product is obtained through recrystallization and refining . This synthetic route is relatively straightforward and yields a high-purity product suitable for research and chemical standard applications.
Chemical Reactions Analysis
Moxifloxacin Impurity E undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Acidic or basic conditions can catalyze this reaction.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Moxifloxacin Impurity E has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of Moxifloxacin.
Biology: It helps in studying the metabolic pathways and degradation products of Moxifloxacin in biological systems.
Medicine: It is used in the development and validation of analytical methods for the quantification of impurities in pharmaceutical formulations.
Industry: It is used in the quality control and assurance processes in the pharmaceutical industry to ensure the safety and efficacy of Moxifloxacin products
Mechanism of Action
The mechanism of action of Moxifloxacin Impurity E is not well-documented, as it is primarily a by-product rather than an active pharmaceutical ingredient. Moxifloxacin itself functions by inhibiting type II DNA topoisomerases, which are essential for bacterial DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death .
Comparison with Similar Compounds
Moxifloxacin Impurity E can be compared with other impurities and degradation products of Moxifloxacin, such as:
- Moxifloxacin Impurity A
- Moxifloxacin Impurity B
- Moxifloxacin Impurity C
- Moxifloxacin Impurity D
- Moxifloxacin Impurity F
Each of these impurities has unique chemical structures and properties. This compound is unique due to its specific formation pathway and the conditions under which it is produced .
Properties
IUPAC Name |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4/c21-14-6-12-16(24(11-3-4-11)8-13(18(12)25)20(27)28)19(26)17(14)23-7-10-2-1-5-22-15(10)9-23/h6,8,10-11,15,22,26H,1-5,7,9H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRASTQSQRDRSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3O)N(C=C(C4=O)C(=O)O)C5CC5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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